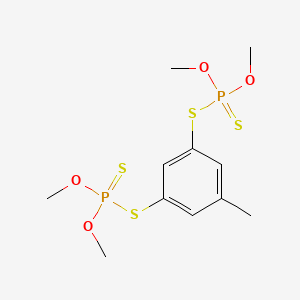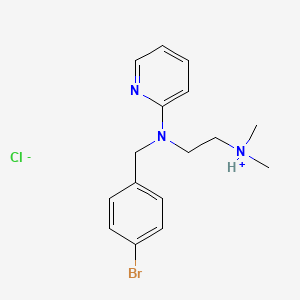
N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride is a chemical compound with a complex structure that includes a bromobenzyl group, a dimethyl group, and a pyridylethylenediamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride typically involves multiple steps, including the bromination of benzyl compounds and subsequent reactions with pyridylethylenediamine. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of benzyl compounds, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromobenzyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzyl compounds, while nucleophilic substitution can yield a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride include:
- N,N-Dimethyl p-bromobenzamide
- N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride
Uniqueness
What sets N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
14612-92-1 |
|---|---|
Molekularformel |
C16H21BrClN3 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20BrN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |
InChI-Schlüssel |
ZQJUQBSXMSRMMB-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


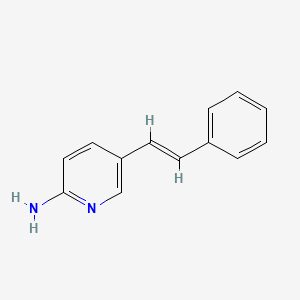
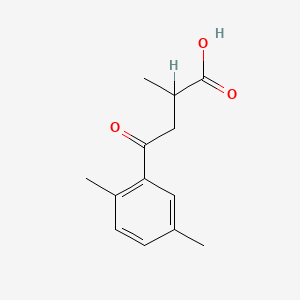

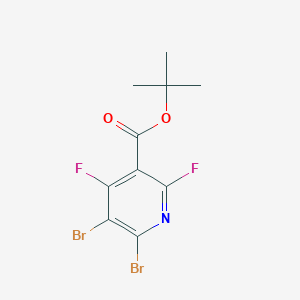
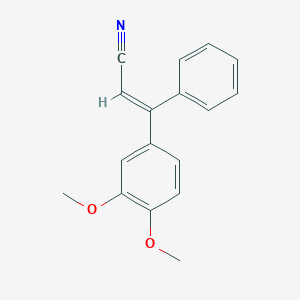
![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
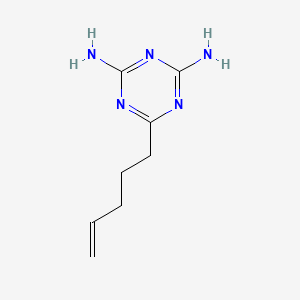
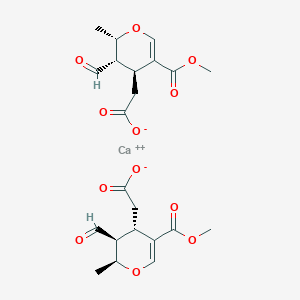
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)

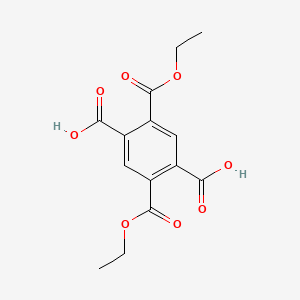

![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
